molecular formula C22H28N2O2 B268219 N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide

Cat. No. B268219
M. Wt: 352.5 g/mol
InChI Key: XLCNFOGPHFFEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide, also known as BPPOB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPOB belongs to the class of piperidine derivatives and has been synthesized through various methods, including a multi-step synthesis process.

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide works by binding to dopamine D2 receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters, including dopamine, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release and a decrease in dopamine reuptake. It has also been shown to have an effect on other neurotransmitters, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for dopamine D2 receptors. However, it also has limitations, including its potential toxicity and the need for further research into its long-term effects.

Future Directions

There are several future directions for research into N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide, including its potential use as a treatment for other neurological disorders, such as addiction and depression. Additionally, further research is needed to understand its long-term effects and potential toxicity. Finally, research into the development of new drugs based on the structure of N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide can be synthesized using a multi-step synthesis process that involves the reaction of 4-bromo-1-benzylpiperidine with 3-propoxybenzoic acid in the presence of a base and catalyst. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and NMR spectroscopy.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide has been studied for its potential pharmacological properties, including its ability to act as a dopamine D2 receptor agonist. This has led to research into its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia.

properties

Product Name

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-propoxybenzamide

InChI

InChI=1S/C22H28N2O2/c1-2-15-26-21-10-6-9-19(16-21)22(25)23-20-11-13-24(14-12-20)17-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,23,25)

InChI Key

XLCNFOGPHFFEQG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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